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An objective analysis of the discontinued CCR1 antagonist AZD-4818 in the context of current

standard-of-care treatments for Chronic Obstructive Pulmonary Disease (COPD), supported by

experimental data and detailed methodologies.

This guide provides a comprehensive comparison of the investigational drug AZD-4818 with

currently approved therapeutic regimens for Chronic Obstructive Pulmonary Disease (COPD).

Designed for researchers, scientists, and drug development professionals, this document

summarizes key clinical trial data, outlines experimental protocols, and visualizes relevant

signaling pathways to offer a thorough comparative benchmark. AZD-4818, a C-C chemokine

receptor type 1 (CCR1) antagonist, was investigated as a potential anti-inflammatory treatment

for COPD. However, clinical development for this indication was discontinued due to a lack of

efficacy. This guide will objectively present the available data for AZD-4818 alongside that of

established treatments, including long-acting beta-agonist (LABA)/long-acting muscarinic

antagonist (LAMA) combinations and triple therapy (inhaled corticosteroid (ICS)/LABA/LAMA),

to provide a clear perspective on its performance and the current therapeutic landscape.

Executive Summary
AZD-4818, an inhaled CCR1 antagonist, was developed to target the chronic inflammation

characteristic of COPD. The primary clinical trial (NCT00629239) demonstrated that while

AZD-4818 was well-tolerated, it failed to show any significant improvement in lung function, as

measured by Forced Expiratory Volume in 1 second (FEV1), or other clinical endpoints in

patients with moderate to severe COPD.[1] In contrast, current standard-of-care treatments,
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such as LABA/LAMA and triple therapies, have consistently demonstrated significant

improvements in lung function, reduction in exacerbation rates, and enhancement in quality of

life in large-scale clinical trials. This guide will delve into the specifics of these comparisons.

Data Presentation: Quantitative Comparison of
Clinical Trial Outcomes
The following tables summarize the key efficacy and safety data from the pivotal clinical trial of

AZD-4818 and representative major clinical trials for current standard-of-care COPD

treatments.

Table 1: Comparison of Efficacy Outcomes
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Treatment
(Trial)

Patient
Population

Primary
Endpoint

Change from
Baseline in
Trough FEV1
(Liters)

Annual Rate of
Moderate-to-
Severe
Exacerbations

AZD-4818

(NCT00629239)

Moderate to

severe COPD

Change from

baseline in FEV1

0.026 (vs.

placebo, p=0.69)

[1]

Not Assessed

Indacaterol/Glyc

opyrronium

(LABA/LAMA)

(FLAME)

Moderate to very

severe COPD

with a history of

exacerbations

Rate of all COPD

exacerbations

0.07 (vs.

Salmeterol/Flutic

asone)

3.59 (vs. 4.03

with

Salmeterol/Flutic

asone; Rate

Ratio 0.89,

p=0.003)

Fluticasone

Furoate/Umeclidi

nium/Vilanterol

(ICS/LABA/LAM

A) (IMPACT)

Symptomatic

COPD with a

history of

exacerbations

Annual rate of

moderate or

severe

exacerbations

0.097 (vs.

Umeclidinium/Vil

anterol)

0.91 (vs. 1.21

with

Umeclidinium/Vil

anterol; Rate

Ratio 0.75,

p<0.001)[2]

Beclometasone/

Formoterol/Glyco

pyrronium

(ICS/LABA/LAM

A) (TRINITY)

Severe to very

severe COPD

with a history of

exacerbations

Rate of

moderate-to-

severe

exacerbations

0.061 (vs.

Tiotropium,

p<0.0001)[3]

0.46 (vs. 0.57

with Tiotropium;

Rate Ratio 0.80,

p=0.0025)[3][4]

Table 2: Comparison of Safety Outcomes (Adverse Events)
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Treatment (Trial)
Most Common Adverse
Events

Pneumonia Incidence

AZD-4818 (NCT00629239)

Treatment-related adverse

events were similar to placebo

(13 with AZD-4818 vs. 14 with

placebo).[1] One serious

adverse event of deep vein

thrombosis was considered

treatment-related.[1]

Not Reported

Indacaterol/Glycopyrronium

(LABA/LAMA) (FLAME)

COPD exacerbation,

nasopharyngitis, cough

3.2% (vs. 4.8% with

Salmeterol/Fluticasone,

p=0.017)

Fluticasone

Furoate/Umeclidinium/Vilanter

ol (ICS/LABA/LAMA)

(IMPACT)

Viral upper respiratory tract

infection, worsening of COPD,

upper respiratory tract

infection, pneumonia

8% (vs. 5% with

Umeclidinium/Vilanterol)

Beclometasone/Formoterol/Gly

copyrronium

(ICS/LABA/LAMA) (TRINITY)

Nasopharyngitis, headache,

upper respiratory tract infection
2% (vs. 1% with Tiotropium)[3]

Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key clinical

trials cited in this guide.

AZD-4818: NCT00629239 Trial Protocol
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

study.[1]

Participants: 65 patients with moderate to severe COPD, aged 40 years or older, with a

smoking history of at least 10 pack-years.[5]

Inclusion Criteria: Clinical diagnosis of COPD with symptoms for more than one year, and a

post-bronchodilator FEV1 of 40% to 80% of the predicted normal value.[5]
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Exclusion Criteria: Clinically significant respiratory tract disorder other than COPD, history of

clinically relevant arrhythmia, or active tuberculosis.[5]

Intervention: Patients were randomized to receive either inhaled AZD-4818 (300 µg) or a

matching placebo, administered twice daily via a Turbuhaler® for 4 weeks.[1]

Outcome Measures:

Primary: Change from baseline in pre-dose FEV1 at the end of the 4-week treatment

period.

Secondary: Morning and evening Peak Expiratory Flow (PEF), use of rescue medication,

scores on the COPD Assessment Test (CAT), and safety and tolerability assessments.

Statistical Analysis: The primary efficacy variable (change from baseline in FEV1) was

analyzed using an analysis of covariance (ANCOVA) model with treatment and country as

factors and baseline FEV1 as a covariate.

Representative Protocol for Current Standard-of-Care
(IMPACT Trial - NCT02164513)

Study Design: A randomized, double-blind, parallel-group, multicenter study.

Participants: 10,355 patients with symptomatic COPD and a history of one or more moderate

or severe exacerbations in the prior year.

Inclusion Criteria: Age 40 years or older, a diagnosis of COPD, a post-bronchodilator FEV1

of less than 50% of the predicted value and a history of exacerbations, or a post-

bronchodilator FEV1 of 50% to less than 80% of the predicted value and a history of two or

more moderate exacerbations or one severe exacerbation in the prior year.

Intervention: Patients were randomized in a 2:2:1 ratio to receive either inhaled fluticasone

furoate/umeclidinium/vilanterol (100/62.5/25 µg), fluticasone furoate/vilanterol (100/25 µg), or

umeclidinium/vilanterol (62.5/25 µg), each administered once daily via a single inhaler for 52

weeks.

Outcome Measures:
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Primary: The annual rate of moderate or severe COPD exacerbations.[2]

Secondary: Change from baseline in trough FEV1, time to first moderate or severe

exacerbation, and health-related quality of life as measured by the St. George's

Respiratory Questionnaire (SGRQ).

Statistical Analysis: The primary endpoint was analyzed using a negative binomial regression

model, adjusted for treatment, geographic region, smoking status, and exacerbation history.

Mandatory Visualization: Signaling Pathways and
Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling

pathways targeted by AZD-4818 and current COPD treatments, as well as a generalized

experimental workflow for a COPD clinical trial.

Signaling Pathways
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Caption: Mechanism of Action of AZD-4818.
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Caption: Mechanism of Action of LABA/LAMA Combination Therapy.
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Caption: Mechanism of Action of Inhaled Corticosteroids (ICS).
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Caption: Generalized Workflow of a COPD Clinical Trial.
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Conclusion
The clinical development of AZD-4818 for COPD was halted due to a lack of demonstrable

efficacy in improving lung function or other relevant clinical outcomes. While the compound was

found to be well-tolerated, its failure to meet primary endpoints in clinical trials stands in stark

contrast to the established benefits of current standard-of-care treatments. Combination

therapies, including LABA/LAMA and triple therapy (ICS/LABA/LAMA), have consistently

shown significant improvements in lung function, reductions in exacerbation frequency, and

enhancements in patients' quality of life. The data presented in this guide underscores the high

bar for new COPD therapies and highlights the robust clinical evidence supporting the current

treatment paradigms. For researchers and drug developers, the case of AZD-4818 serves as a

crucial benchmark and a reminder of the complexities of targeting inflammatory pathways in

COPD. Future drug development efforts will need to demonstrate superior or complementary

efficacy to the current standards of care to be successful.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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